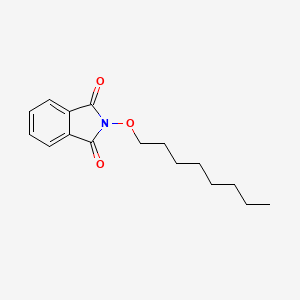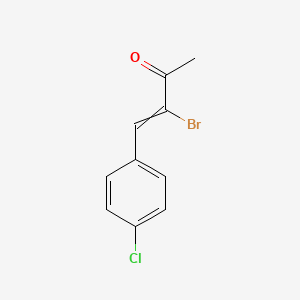![molecular formula C15H18O3 B11725863 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid is an organic compound with the molecular formula C15H18O3 It is characterized by a hexenoic acid backbone with a 4-oxo group and a 4-(propan-2-yl)phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(propan-2-yl)benzaldehyde and hex-5-enoic acid.
Condensation Reaction: The 4-(propan-2-yl)benzaldehyde undergoes a condensation reaction with hex-5-enoic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the 4-oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors to maintain a steady production rate and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid can be compared with similar compounds such as:
4-Oxo-6-phenylhex-5-enoic acid: Lacks the propan-2-yl substituent on the phenyl ring, resulting in different chemical and biological properties.
4-Oxo-6-[4-(methyl)phenyl]hex-5-enoic acid: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18) |
InChI Key |
OPVLRABYTJJWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)


![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)

carbonyl}carbamate](/img/structure/B11725894.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
